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molecular formula C12H13Cl2NO B3037093 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one CAS No. 439096-19-2

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one

Cat. No. B3037093
M. Wt: 258.14 g/mol
InChI Key: DIHNGLSJJMANHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642231B2

Procedure details

1-(2,6-Dichlorobenzyl)-4-piperidone is prepared from 4-piperidone and α,2,6-trichlorotoluene essentially as described above in Example 38, Scheme C, step a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.Cl[CH2:9][C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:17]>>[Cl:16][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:17])[C:10]=1[CH2:9][N:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=C(C=CC=C1Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2CCC(CC2)=O)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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